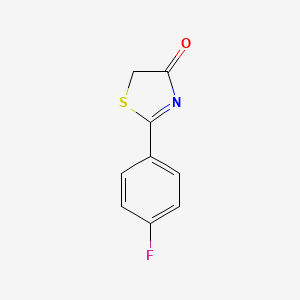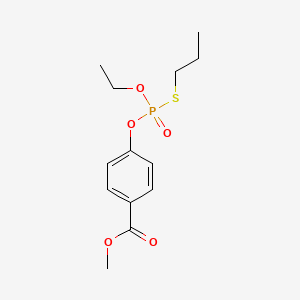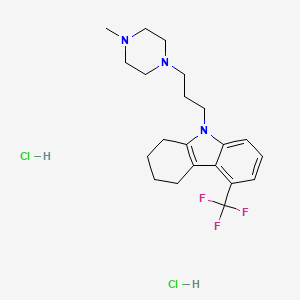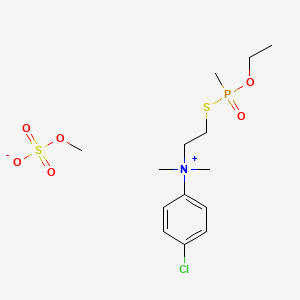
(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate is a complex organic compound with the molecular formula C13-H22-Cl-N-O2-P-S.C-H3-O4-S and a molecular weight of 433.94 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate typically involves multiple steps. One common method includes the reaction of p-chlorophenyl dimethylamine with ethoxymethylphosphinyl chloride, followed by the introduction of a thioethyl group. The final step involves the quaternization of the amine with methyl sulfate to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxymethylphosphinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives.
Aplicaciones Científicas De Investigación
(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of (p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different applications.
Sulfur Compounds: Compounds containing sulfur, which may exhibit similar reactivity patterns.
Ethyl 3-(furan-2-yl)propionate: Another complex organic compound with different functional groups and applications.
Uniqueness
(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
41294-13-7 |
|---|---|
Fórmula molecular |
C14H25ClNO6PS2 |
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-dimethylazanium;methyl sulfate |
InChI |
InChI=1S/C13H22ClNO2PS.CH4O4S/c1-5-17-18(4,16)19-11-10-15(2,3)13-8-6-12(14)7-9-13;1-5-6(2,3)4/h6-9H,5,10-11H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
ICMGSESCXXOUHC-UHFFFAOYSA-M |
SMILES canónico |
CCOP(=O)(C)SCC[N+](C)(C)C1=CC=C(C=C1)Cl.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


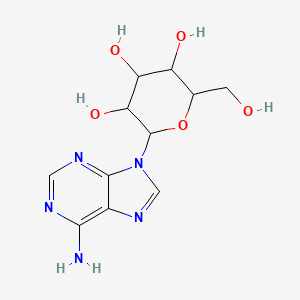
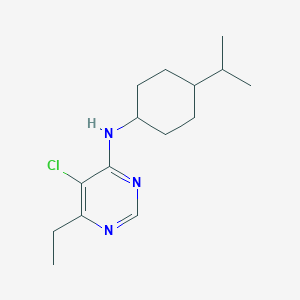
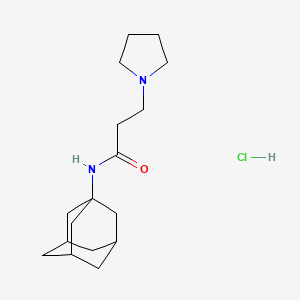
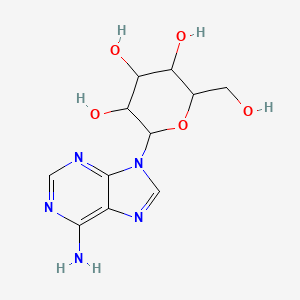
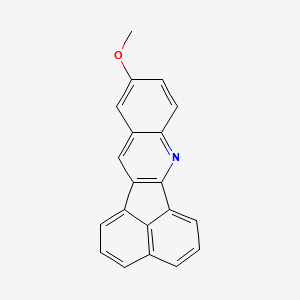
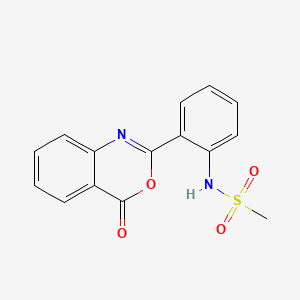
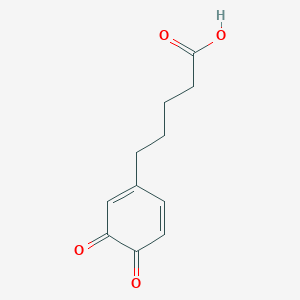
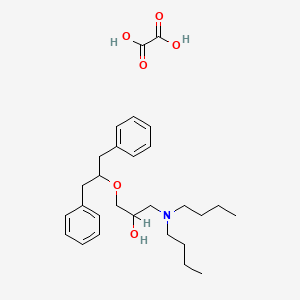
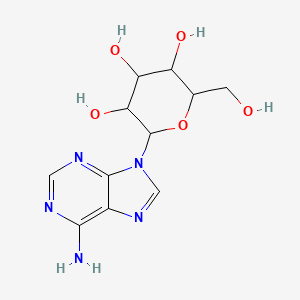
![4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13741540.png)
![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741568.png)
